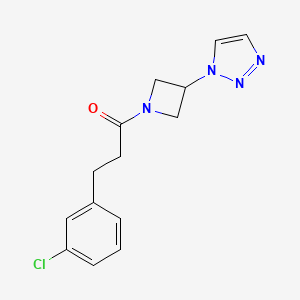

1-(3-(1H-1,2,3-三唑-1-基)氮杂环丁-1-基)-3-(3-氯苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

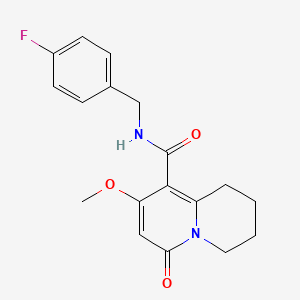

The synthesis of azetidinone derivatives typically involves the construction of the β-lactam ring, which can be achieved through various synthetic routes. For instance, the synthesis of chlorinated azetidinones can be performed using the Staudinger reaction followed by a chlorine atom transfer radical cyclization . Although the specific synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(3-chlorophenyl)propan-1-one is not detailed in the provided papers, similar compounds are synthesized using reactions that involve chloroacetic acid and POCl3 in the presence of triethylamine . The triazole moiety could be introduced through a click chemistry approach, such as an azide-alkyne cycloaddition reaction .

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered lactam ring, which is known to impart rigidity and a defined three-dimensional shape to the molecule. This structural feature is crucial for the interaction with biological targets, such as enzymes involved in bacterial cell wall synthesis . The triazole ring is another important structural motif that can enhance the pharmacokinetic properties of the molecule and provide additional sites for molecular interactions .

Chemical Reactions Analysis

Azetidinone derivatives can participate in various chemical reactions due to their reactive β-lactam ring. They can undergo ring-opening reactions under acidic or basic conditions, which can be exploited for further chemical modifications . The chloro substituent on the azetidinone ring can be used as a reactive site for nucleophilic substitution reactions, as demonstrated by the synthesis of triazolyltetrahydrofuro[3,2-c]azetidin-2-ones through azide substitution followed by click chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The β-lactam ring contributes to the molecule's reactivity, while substituents like the triazole ring can affect the compound's solubility, stability, and ability to cross biological membranes. The presence of a chloro substituent can increase the lipophilicity of the molecule, potentially enhancing its ability to penetrate lipid-rich environments . The spectral techniques such as IR, Mass, and 1H-NMR are commonly used to confirm the structures of synthesized azetidinone compounds, providing information about the functional groups and the overall molecular framework .

科学研究应用

抗真菌应用

- 三唑衍生物在抗真菌治疗中的应用:如所讨论的化合物,三唑衍生物已显示出显着的抗真菌活性。例如,特定的三唑衍生物已证明对念珠菌菌株有效,表明在开发抗真菌剂中具有潜在应用 (Lima-Neto 等,2012)。此外,其他基于三唑的化合物对各种念珠菌属显示出高活性,突出了三唑在抗真菌药物开发中的作用 (Zambrano-Huerta 等,2019)。

抗菌应用

- 三唑化合物作为抗菌剂:已知三唑环结构有助于抗菌特性。研究表明,某些基于三唑的化合物对各种细菌和真菌病原体具有抗菌活性,表明它们作为广谱抗菌剂的潜力 (Shah 等,2014)。

抗癌应用

- 在癌症治疗中的潜力:一些三唑衍生物已证明具有抗癌活性。例如,某些芘的三唑基噻唑烷衍生物对各种人肿瘤细胞系显示出有希望的活性,表明三唑化合物在癌症治疗中的潜在用途 (Avula 等,2019)。

除草剂应用

- 在除草剂开发中的应用:三唑化合物也因其除草活性而被探索。已经合成并测试了新型三唑衍生物,显示出有效的除草特性,表明在农业化学中的潜在应用 (Jin 等,2015)。

光物理性质

- 荧光生物标记物的开发:由工业废料(如腰果酚和甘油)合成的三唑化合物已显示出光物理性质。这些特性使它们适合于开发荧光生物标记物,可用于各种科学和工业应用,例如生物柴油质量控制 (Pelizaro 等,2019)。

属性

IUPAC Name |

3-(3-chlorophenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c15-12-3-1-2-11(8-12)4-5-14(20)18-9-13(10-18)19-7-6-16-17-19/h1-3,6-8,13H,4-5,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBCVZKLMLFVKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC2=CC(=CC=C2)Cl)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![(E)-3-(3-chloro-4-methoxyanilino)-1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B3003948.png)

![2-[3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B3003951.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![4-ethoxy-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B3003962.png)

![N-benzyl-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3003965.png)